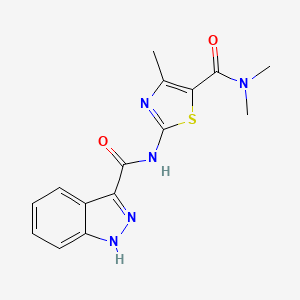![molecular formula C18H19N3O3S B2496418 N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 1001520-07-5](/img/structure/B2496418.png)
N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves multi-step chemical reactions starting from basic organic precursors. For instance, derivatives of quinazolinone, such as N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, have been synthesized using cyclohexyl precursors, highlighting the versatility and complexity of synthesis pathways for these compounds (Marinko et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide" is characterized by complex ring systems, including quinazolinone cores. These structures are often analyzed using spectroscopic methods such as NMR and IR, which provide insights into the arrangement of atoms and the presence of functional groups contributing to the compound's chemical behavior.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including alkylation and aminolysis, to produce derivatives with potential biological activities. The reactivity is influenced by the presence of functional groups, such as the acetamide and sulfanyl groups, which can undergo nucleophilic substitution reactions. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized, demonstrating the diverse chemical transformations these compounds can undergo (Berest et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Peptidomimetic Building Blocks : Compounds like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide have been synthesized as novel peptidomimetic building blocks, indicating the utility of similar compounds in designing peptidomimetics for research and therapeutic applications (Marinko et al., 2000).
Anticancer Potential
- Cytotoxic Evaluation : Quinazolinone derivatives have been explored for their cytotoxic effects against cancer cell lines, demonstrating the potential of this chemical scaffold in anticancer research. For instance, quinazolinone-oxadiazole conjugates exhibited significant cytotoxic activity against HeLa cell lines (Hassanzadeh et al., 2019).
Antitumor Activities
- Broad Spectrum Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones showed broad spectrum antitumor activity, underscoring the application of quinazolinone derivatives in developing antitumor agents (Al-Suwaidan et al., 2016).
Molecular Docking and Modeling
- EGFR/HER2 Inhibition : Research into benzo[g]quinazolin benzenesulfonamide derivatives highlighted their potential as dual EGFR/HER2 inhibitors, a crucial target in cancer therapy, indicating the utility of related compounds in targeted cancer treatment (Alsaid et al., 2017).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11(22)12-5-4-6-13(9-12)19-16(23)10-25-17-14-7-2-3-8-15(14)20-18(24)21-17/h4-6,9H,2-3,7-8,10H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQBPQSUNLDRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)
![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)

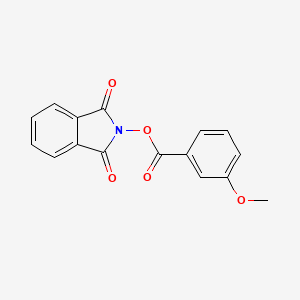
![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)
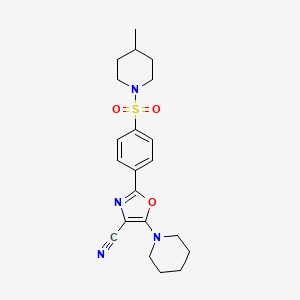
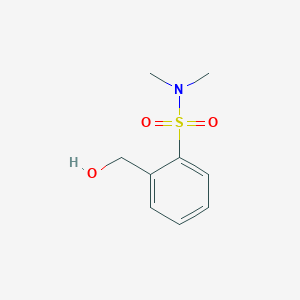
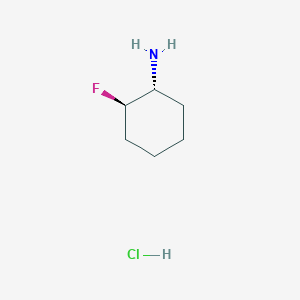
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)
![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

